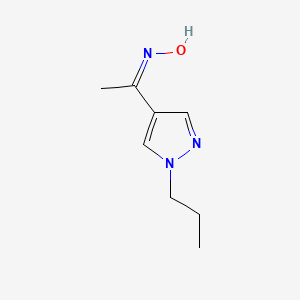
1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized using different methods.
Mécanisme D'action
The exact mechanism of action of 1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Effets Biochimiques Et Physiologiques
1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and to increase the production of anti-inflammatory cytokines. It has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells. Additionally, it has been shown to exhibit neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane in lab experiments is its potential to exhibit multiple effects. It can be used to study the effects of anti-inflammatory, anti-tumor, and neuroprotective agents. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane is its potential toxicity. It has been shown to exhibit cytotoxic effects at high concentrations, and caution should be exercised when handling this compound.
Orientations Futures
There are several future directions for the study of 1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane. One potential direction is the development of new synthetic methods for this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its potential use in the treatment of various diseases. Furthermore, the potential use of this compound as a ligand in metal-organic frameworks and as a precursor for the synthesis of other pyrazole derivatives should be explored. Finally, the potential toxicity of this compound should be further investigated to ensure safe handling in lab experiments.
Méthodes De Synthèse
There are several methods available for the synthesis of 1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane. One of the most commonly used methods involves the reaction of 1-propylpyrazole-4-carbaldehyde with hydroxylamine hydrochloride and sodium acetate in ethanol. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography. Other methods involve the reaction of 1-propylpyrazole-4-carbaldehyde with different reagents such as hydroxylamine-O-sulfonic acid and hydroxylamine-O-sulfonic acid sodium salt.
Applications De Recherche Scientifique
1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane has been extensively studied for its potential applications in various fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease. Additionally, it has been studied for its potential use as a ligand in metal-organic frameworks and as a precursor for the synthesis of other pyrazole derivatives.
Propriétés
IUPAC Name |
(NZ)-N-[1-(1-propylpyrazol-4-yl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-3-4-11-6-8(5-9-11)7(2)10-12/h5-6,12H,3-4H2,1-2H3/b10-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGFNYVNCFJKNX-YFHOEESVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)C(=NO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C=C(C=N1)/C(=N\O)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-chlorophenyl)(cyano)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B2363884.png)
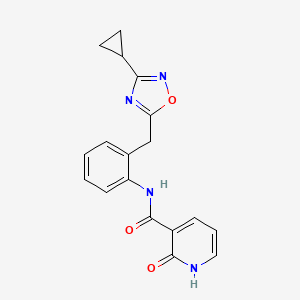
![6-Chloro-2-ethyl-1H-benzo[d]imidazole](/img/structure/B2363887.png)
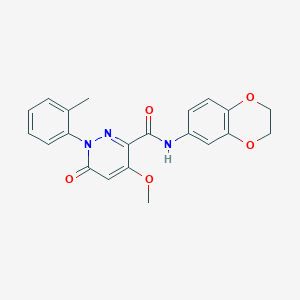



![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2363897.png)
![4-methoxy-N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2363898.png)
![N-[2-(hydroxymethyl)-3-thienyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B2363899.png)
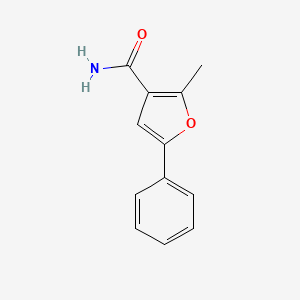
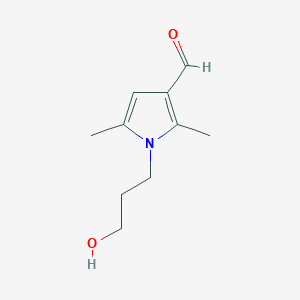
![1-(3-Methoxyphenyl)-3-[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one](/img/structure/B2363904.png)